molecular formula C14H15NO3 B4766081 N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide

N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide

Cat. No. B4766081
M. Wt: 245.27 g/mol
InChI Key: DQEWZLSAWSMMQB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting possible products .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Formazan Synthesis and Applications

Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-). They serve various purposes in scientific research:

The synthesis of N-(4-methoxybenzylidene)-4-methylaniline involves diazotization of aniline in glacial acetic acid and conc. HCl, followed by reaction with the Schiff base. The product has a melting point of 980°C and a yield of 78.45% .

1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1,2,3-triazole-4-carbohydrazide

This compound is synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol. It exhibits potential applications in medicinal chemistry and materials science .

N-Phenylmaleimides for Diels–Alder Reactions

The synthesis of N-phenylmaleimides is relevant for Diels–Alder reactions. A minimally hazardous, energy-efficient method has been developed for their preparation. These compounds play a crucial role in organic synthesis and materials science .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting future applications of the compound based on its properties and reactivity. It could also involve suggesting further studies that could be done to better understand the compound .

properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-8-18-10(2)13(9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEWZLSAWSMMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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